2-(4-Bromo-2-methylphenyl)ethanol

Description

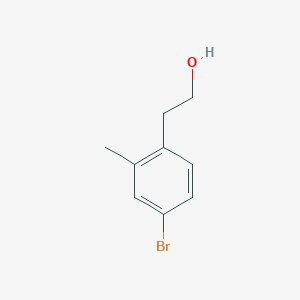

2-(4-Bromo-2-methylphenyl)ethanol is a substituted aromatic alcohol with the molecular formula C₉H₁₁BrO. Its structure consists of a benzene ring substituted with a bromine atom at the para position (4-), a methyl group at the ortho position (2-), and an ethanol (-CH₂CH₂OH) side chain. This compound is structurally related to phenethyl alcohols but distinguished by its bromo-methyl substitution pattern, which influences its physical properties, reactivity, and applications in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

2-(4-bromo-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUJMAZDWJOCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenyl)ethanol typically involves the bromination of 2-methylphenylethanol. One common method is the reaction of 2-methylphenylethanol with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2-(4-Bromo-2-methylphenyl)ethane using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine atom with a methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 2-(4-Bromo-2-methylphenyl)acetaldehyde or 2-(4-Bromo-2-methylphenyl)acetone.

Reduction: 2-(4-Bromo-2-methylphenyl)ethane.

Substitution: 2-(4-Methoxy-2-methylphenyl)ethanol.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated aromatic compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-(4-Bromo-2-methylphenyl)ethanol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Substituted Bromophenyl Ethanols

- 2-(4-Bromophenyl)ethanol (C₈H₉BrO): Structure: Lacks the methyl group at the 2-position. Properties: Boiling point: 106–108°C (1 mmHg). Higher water solubility due to reduced steric hindrance. Applications: Used as a building block in organic synthesis and pharmaceuticals. Reference:

- This compound (C₉H₁₁BrO): Inferred Properties: The methyl group increases molecular weight (228.09 g/mol vs. 201.06 g/mol for 2-(4-Bromophenyl)ethanol), likely raising the boiling point and reducing water solubility due to hydrophobic effects. Applications: Potential intermediate in drug discovery (e.g., kinase inhibitors or antimicrobial agents).

Substituted Phenyl Alcohols with Methyl Groups

- (4-Bromo-2-methanesulfonylphenyl)methanol (C₈H₉BrO₃S): Structure: Methanol (-CH₂OH) instead of ethanol, with a methanesulfonyl (-SO₂CH₃) group. Properties: Polar sulfonyl group enhances acidity and reactivity in nucleophilic substitutions. Applications: Likely used in sulfonamide drug synthesis. Reference:

- 2-(4-Bromo-2-methylphenyl)acetamide (C₉H₁₀BrNO): Structure: Acetamide (-CH₂CONH₂) replaces the ethanol group. Properties: Higher melting point due to hydrogen bonding from the amide group. Applications: Pharmaceutical intermediate (e.g., anticonvulsants or protease inhibitors). Reference:

Bromophenyl Derivatives with Different Functional Groups

- 2-(4-Bromo-2-methylphenyl)acetonitrile (C₉H₈BrN): Structure: Acetonitrile (-CH₂CN) instead of ethanol. Properties: Nitrile group increases reactivity in cycloaddition or hydrolysis reactions. Applications: Agrochemical or heterocycle synthesis. Reference:

- 2-(4-Bromo-2-methylphenyl)thiazole-4-carboxylic acid ethyl ester (C₁₃H₁₂BrNO₂S): Structure: Thiazole ring and ester group introduce aromatic heterocycle properties. Applications: Antimicrobial or antitumor agent precursor. Reference:

Ethanol Derivatives with Additional Substituents

- 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol (C₁₀H₁₂BrN₂O₃): Structure: Nitro (-NO₂) and methylamino (-N(CH₃)) groups add electrophilic and basic character. Applications: Medicinal chemistry (e.g., kinase inhibitors or radiopharmaceuticals). Reference:

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.